4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde
Overview
Description
4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H9F3O2 It is characterized by the presence of a benzaldehyde group attached to a trifluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3,4-trifluorophenol with benzyl chloride under basic conditions to form the intermediate 2,3,4-trifluorophenoxy methylbenzene. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-((2,3,4-Trifluorophenoxy)methyl)benzoic acid.
Reduction: 4-((2,3,4-Trifluorophenoxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar in structure but lacks the phenoxy group.
2,3,4-Trifluorobenzaldehyde: Similar trifluorophenyl group but different substitution pattern on the benzene ring.
Uniqueness
4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is unique due to the presence of both the trifluorophenoxy and benzaldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
4-[(2,3,4-trifluorophenoxy)methyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-5-6-12(14(17)13(11)16)19-8-10-3-1-9(7-18)2-4-10/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFWOCLNRLFQJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C(=C(C=C2)F)F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231097 | |
Record name | Benzaldehyde, 4-[(2,3,4-trifluorophenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443353-74-9 | |
Record name | Benzaldehyde, 4-[(2,3,4-trifluorophenoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443353-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-[(2,3,4-trifluorophenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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